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Compound of Interest

Compound Name: 3,6,9,12-Tetraoxahexadecan-1-OL

Cat. No.: B073479

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
tetraethylene glycol monobutyl ether (CAS No. 1559-34-8). The information herein is intended
to support the structural elucidation, characterization, and quality control of this compound in
research and development settings. This document details available and predicted spectral
data, outlines comprehensive experimental protocols for spectroscopic analysis, and presents
a generalized workflow for chemical characterization.

Compound Information

Identifier Value

IUPAC Name 2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethanol

Synonyms Butoxytetraglycol, Tetraethylene glycol butyl
ether

CAS Number 1559-34-8[1][2][3][4][5]

Molecular Formula C12H2605[2][5]

Molecular Weight 250.33 g/mol [5]

Appearance Colorless, viscous liquid[2]
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Spectroscopic Data

The following sections present the mass spectrometry, infrared, and nuclear magnetic
resonance spectral data for tetraethylene glycol monobutyl ether.

Mass Spectrometry

The electron ionization mass spectrum of tetraethylene glycol monobutyl ether is characterized
by fragmentation of the polyether chain. The molecular ion peak is often weak or absent, with
the spectrum being dominated by smaller fragments resulting from the cleavage of C-O and C-
C bonds.

Table 2: Electron lonization Mass Spectrometry (EI-MS) Data[6]

m/z Relative Intensity (%) Possible Fragment
45 100 [C2Hs0]*
57 85 [CaHo]*

59 40 [C2H502]*
73 25 [C3Hs02]*
89 55 [CaHo02]*
103 20 [CsH1102]*
117 15 [CeH1302]*
133 30 [CeH1303]*
147 10 [C7H1503]*
161 5 [CsH1703]*
177 5 [CeH1704]*

Infrared (IR) Spectroscopy

Disclaimer: Experimental IR spectra for tetraethylene glycol monobutyl ether are not readily
available in the public domain. The data presented below are predicted based on the
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characteristic absorption bands of alcohols and ethers.

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm~1) Intensity Vibrational Mode

3550 - 3200 Strong, Broad O-H stretch (alcohol)

2950 - 2850 Strong C-H stretch (alkane)

1470 - 1440 Medium C-H bend (alkane)

1150 - 1085 Strong C-O stretch (ether)

1080 - 1040 Strong C-O stretch (primary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR spectra for tetraethylene glycol monobutyl ether are not readily
available in the public domain. The chemical shifts presented below are predicted based on
analogous structures such as tetraethylene glycol monomethyl ether and other polyethylene
glycol ethers.

Table 4: Predicted *H NMR Spectral Data (Solvent: CDClIs)

Chemical Shift (ppm)  Multiplicity Integration Assignment
~0.92 Triplet 3H -CHs

~1.38 Sextet 2H -CHz2-CHs
~1.57 Quintet 2H -O-CH2-CH2-
~2.50 Broad Singlet 1H -OH

~3.45 Triplet 2H -O-CH3- (butyl)
~3.60-3.75 Multiplet 16H -O-CH2-CH2-0O-

Table 5: Predicted 13C NMR Spectral Data (Solvent: CDCIs)
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Chemical Shift (ppm) Assignment

~13.9 -CHs

~19.3 -CH2-CHs

~31.7 -O-CH2z2-CH:- (butyl)

~61.7 HO-CHz2-

~70.0-71.0 -O-CH2-CH2-0O- and -O-CHz3- (butyl)
~72.6 HO-CH2-CHa2-

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of
tetraethylene glycol monobutyl ether.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a 1 mg/mL stock solution of tetraethylene glycol monobutyl
ether in a volatile solvent such as methanol or dichloromethane. Further dilute this solution to
a final concentration of 1-10 pg/mL.

 Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with
an electron ionization (EIl) source.

e GC Conditions:

o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25
pum film thickness).

o Injection Volume: 1 pL.
o Injector Temperature: 250 °C.

o Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15
°C/min, and hold for 5 minutes.
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o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e MS Conditions:
o lonization Mode: Electron lonization (EI).
o Electron Energy: 70 eV.
o Source Temperature: 230 °C.

o Scan Range: m/z 40-400.

Infrared (IR) Spectroscopy

o Sample Preparation: As a neat liquid, place one drop of tetraethylene glycol monobutyl ether
directly onto the center of a clean, dry NaCl or KBr salt plate. Place a second salt plate on
top and gently rotate to create a thin, uniform film between the plates. Ensure no air bubbles
are trapped.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Background Scan: Collect a background spectrum of the empty sample compartment.

o Sample Scan: Place the prepared salt plate assembly in the sample holder and acquire
the sample spectrum.

o Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm™1,

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm~1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 10-20 mg of tetraethylene glycol monobutyl ether into
a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, D20, or
DMSO-ds) containing a small amount of tetramethylsilane (TMS) as an internal standard (0
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ppm). Gently swirl to ensure complete dissolution. Transfer the solution to a 5 mm NMR
tube.

e Instrumentation: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Data Acquisition:
o Pulse Program: A standard single-pulse experiment.
o Number of Scans: 16-64 scans for adequate signal-to-noise.
o Spectral Width: ~12-15 ppm.
o Relaxation Delay: 1-5 seconds.
e 13C NMR Data Acquisition:
o Pulse Program: A proton-decoupled pulse sequence.
o Number of Scans: 1024 or more scans may be necessary.
o Spectral Width: ~200-220 ppm.
o Relaxation Delay: 2-5 seconds.

o Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Integrate the signals for *H NMR.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound such as tetraethylene glycol monobutyl ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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